molecular formula C7H6Cl2O3S B1194038 methyl 2,5-dichlorobenzenesulfonate CAS No. 78150-04-6

methyl 2,5-dichlorobenzenesulfonate

Cat. No.: B1194038
CAS No.: 78150-04-6
M. Wt: 241.09 g/mol
InChI Key: LPOZFGQJZQYOBJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of aromatic sulfonation chemistry, which has its roots in the early developments of synthetic organic chemistry during the 19th and early 20th centuries. Aromatic sulfonation as a fundamental chemical transformation was established as one of the key electrophilic aromatic substitution reactions, alongside nitration and chlorination, forming the foundation for modern synthetic methodology. The specific synthesis and characterization of dichlorobenzenesulfonate derivatives evolved from industrial needs in the production of dyes, pharmaceuticals, and surfactants that required precise control over aromatic substitution patterns.

The historical trajectory of sulfonate ester chemistry can be traced through the development of alkylbenzene sulfonates, which were first introduced in the 1930s in the form of branched alkylbenzene sulfonates. This early work established the fundamental synthetic approaches and industrial applications that would later be refined for more specialized compounds like this compound. The evolution from simple alkylbenzene sulfonates to more complex halogenated derivatives represented a significant advancement in the field, allowing chemists to access compounds with enhanced reactivity and selectivity profiles.

The specific documentation of this compound in chemical databases reflects the systematic cataloging efforts of the late 20th century, with the compound receiving its Chemical Abstracts Service registry number 78150-04-6 and being assigned PubChem compound identification number 132668. These standardized identifiers facilitated the systematic study and application of the compound across various research disciplines, enabling consistent reference and comparison of experimental results.

Significance in Organic Chemistry

This compound occupies a position of considerable importance within the landscape of synthetic organic chemistry, serving multiple roles as both a synthetic intermediate and a reagent in various chemical transformations. The compound's significance stems from its unique combination of structural features, particularly the presence of two chlorine substituents and a methyl sulfonate ester group, which collectively impart distinctive reactivity patterns and synthetic utility. The electron-withdrawing nature of both the chlorine atoms and the sulfonate group creates a highly electrophilic aromatic system that is particularly susceptible to nucleophilic attack and various substitution reactions.

The synthetic importance of this compound is exemplified by its role in the preparation of more complex aromatic compounds through established synthetic methodologies. The sulfonate ester functionality serves as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the sulfonate-bearing carbon position. This reactivity pattern has made the compound valuable in the synthesis of pharmaceutically relevant molecules and advanced materials where precise control over substitution patterns is essential.

Furthermore, the compound serves as a model system for understanding the mechanistic aspects of aromatic sulfonation and subsequent transformations. Studies of aromatic sulfonation mechanisms have revealed the complexity of these processes, with recent research highlighting alternative pathways to the traditional arenium ion mechanism. The ability to study these mechanisms using well-defined compounds like this compound has contributed significantly to the advancement of mechanistic understanding in electrophilic aromatic substitution chemistry.

The industrial relevance of related sulfonate compounds, particularly in the production of surfactants and detergents, underscores the broader significance of this chemical class. While this compound itself may not be directly used in large-scale industrial applications, its structural relationship to commercially important sulfonates makes it a valuable compound for fundamental research into structure-activity relationships and optimization of synthetic processes.

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming aromatic sulfonate esters, reflecting both the structural features of the molecule and its chemical classification. The official name, this compound, precisely describes the molecular structure by indicating the methyl ester of 2,5-dichlorobenzenesulfonic acid, with the numerical designators 2,5 specifying the positions of the chlorine substituents on the benzene ring relative to the sulfonic acid group.

Alternative nomenclature systems and synonyms for this compound include methyldichlorobenzene sulfonate and methyl 2,5-dichlorobenzenesulphonate, with the latter reflecting British English spelling conventions. The compound is also systematically referenced as benzenesulfonic acid, 2,5-dichloro-, methyl ester, which follows the pattern of naming sulfonate esters as derivatives of the corresponding sulfonic acids. These various naming conventions reflect the international nature of chemical research and the need for multiple standardized reference systems.

From a chemical classification perspective, this compound belongs to several important chemical families that define its properties and reactivity patterns. The compound is classified as an aromatic sulfonate ester, placing it within the broader category of organosulfur compounds that includes sulfonic acids, sulfonyl chlorides, and various sulfonate derivatives. The presence of halogen substituents further classifies it as a halogenated aromatic compound, specifically a dichlorinated benzene derivative.

Table 1: Chemical Identification and Classification Data for this compound

Property Value Reference
IUPAC Name This compound
Molecular Formula C₇H₆Cl₂O₃S
Molecular Weight 241.09 g/mol
CAS Registry Number 78150-04-6
PubChem CID 132668
EINECS Number 278-851-4
Chemical Class Aromatic Sulfonate Ester
Subclass Halogenated Benzene Derivative

The structural classification of this compound also encompasses its relationship to other members of the dichlorobenzenesulfonate family, including the 2,4-dichlorobenzenesulfonate and 3,5-dichlorobenzenesulfonate isomers. Each of these positional isomers exhibits distinct chemical and physical properties due to the different spatial arrangements of the chlorine substituents, highlighting the importance of precise nomenclature in distinguishing between closely related compounds. The 2,5-substitution pattern of this compound creates a unique electronic environment that influences both its reactivity and its interactions with other molecules.

Properties

CAS No.

78150-04-6

Molecular Formula

C7H6Cl2O3S

Molecular Weight

241.09 g/mol

IUPAC Name

methyl 2,5-dichlorobenzenesulfonate

InChI

InChI=1S/C7H6Cl2O3S/c1-12-13(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3

InChI Key

LPOZFGQJZQYOBJ-UHFFFAOYSA-N

SMILES

COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

COS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Other CAS No.

78150-04-6

Synonyms

methyl 2,5-dichlorobenzene sulfonate
methyldichlorobenzene sulfonate

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where methanol acts as the nucleophile, displacing chloride from the sulfonyl chloride group. Sodium methoxide (NaOCH₃) is typically employed as a base to neutralize HCl byproducts, driving the reaction to completion. The general reaction is:

2,5-Cl2C6H3SO2Cl+CH3OHNaOCH32,5-Cl2C6H3SO3CH3+HCl\text{2,5-Cl}2\text{C}6\text{H}3\text{SO}2\text{Cl} + \text{CH}3\text{OH} \xrightarrow{\text{NaOCH}3} \text{2,5-Cl}2\text{C}6\text{H}3\text{SO}3\text{CH}_3 + \text{HCl}

Key parameters include:

  • Temperature : 25–35°C, avoiding exothermic side reactions.

  • Molar Ratio : A 1:1.2–1.4 ratio of sulfonyl chloride to sodium methoxide ensures complete conversion.

  • Solvent : Methanol serves as both solvent and reactant, simplifying purification.

Industrial-Scale Optimization

In a representative procedure, 1 mol of 2,5-dichlorobenzenesulfonyl chloride reacts with 1.2–1.4 mol of sodium methoxide in methanol at 25–30°C for 30 minutes. Post-reaction neutralization with sulfuric acid (to pH 7–7.2) removes excess base, followed by filtration to isolate sodium chloride byproducts. Distillation under reduced pressure removes residual methanol (<0.5%), and activated carbon decolorization yields a colorless liquid product. Reported yields exceed 98% with purity >99%.

Table 1: Comparative Yields for Sulfonyl Chloride Esterification

Sulfonyl ChlorideBaseYield (%)Purity (%)Source
2,5-DichlorobenzenesulfonylSodium methoxide98.3–99.299.2–99.4
BenzenesulfonylSodium methoxide98.599.1

Direct Sulfonation-Esterification of 2,5-Dichloroaniline

An alternative route involves the sulfonation of 2,5-dichloroaniline followed by esterification. While less common, this method is described in Patent SU1122648A1 for synthesizing sulfonic acid derivatives, which can be adapted for ester production.

Sulfonation with Chlorosulfonic Acid

2,5-Dichloroaniline reacts with chlorosulfonic acid (ClSO₃H) in methylene chloride at 0–40°C to form 2,5-dichlorobenzenesulfonic acid. Subsequent distillation of methylene chloride leaves a free-flowing sulfonic acid intermediate, which is then heated under vacuum (0.3–0.4 atm) at 190–195°C to ensure complete sulfonation.

Esterification with Methanol

The sulfonic acid is esterified using methanol and a catalytic acid (e.g., H₂SO₄). This two-step process, though lengthier, avoids handling sulfonyl chlorides directly. However, yields are suboptimal (≤92%) compared to sulfonyl chloride routes, likely due to side reactions during sulfonation.

Emerging Methodologies and Innovations

Recent advances focus on solvent-free esterification and catalytic improvements. For example, ionic liquids have been explored to enhance reaction rates, though industrial adoption remains limited. Additionally, microwave-assisted synthesis could reduce reaction times but requires specialized equipment.

Critical Analysis of Method Efficacy

Yield and Purity Trade-offs

  • Sulfonyl Chloride Route : Superior yields (>98%) and purity make this the preferred method.

  • Sulfonation-Esterification Route : Lower yields (≤92%) and higher energy demands limit scalability.

Environmental Impact

Methanol recovery via distillation reduces waste, but HCl neutralization generates sodium sulfate byproducts. Green chemistry approaches, such as using bio-based methanol or recyclable catalysts, are under investigation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dichlorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorobenzenesulfonic acid and methanol.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfinate or sulfonamide derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol.

    Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzenesulfonates with various functional groups.

    Ester Hydrolysis: 2,5-dichlorobenzenesulfonic acid and methanol.

    Oxidation and Reduction: Sulfonic acid derivatives, sulfinates, or sulfonamides.

Scientific Research Applications

Methyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting sulfonamide-based enzyme inhibitors.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl 2,5-dichlorobenzenesulfonate involves its reactivity with nucleophiles. The sulfonate ester group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including nucleophilic substitution and ester hydrolysis. The compound can also interact with biological molecules, leading to the modification of proteins and enzymes.

Comparison with Similar Compounds

Substituent Position and Reactivity

  • Neopentyl 3,5-Dichlorobenzenesulfonate (mDCBS) and Neopentyl 2,5-Dichlorobenzenesulfonate (pDCBS) These neopentyl esters differ in chlorine substituent positions (3,5 vs. 2,5) and the bulkier neopentyl group. For example, in sulfonated polyphenylene-based membranes for fuel cells, the substituent positions influence ionomer morphology and proton conductivity .
  • 4,5) dictate reactivity. In methanolysis and hydrolysis reactions, 2,5-substituted derivatives exhibit distinct stability and reaction pathways compared to other positional isomers, suggesting that the 2,5-dichloro arrangement in methyl 2,5-dichlorobenzenesulfonate may similarly influence its chemical behavior .

Substituent Type and Electronic Effects

  • 2,5-Dimethylbenzenesulfonyl Chloride
    Replacing chlorine with methyl groups alters electronic properties. Methyl groups are electron-donating, reducing the sulfonyl chloride’s electrophilicity compared to chlorine-substituted sulfonates. This makes 2,5-dimethylbenzenesulfonyl chloride less reactive as a sulfonating agent but more stable under acidic conditions. Such contrasts highlight how chlorine’s electron-withdrawing nature enhances the leaving-group ability of this compound .

  • 2,5-Dibromo-N-ethylbenzenesulfonamide Bromine substituents (vs. However, bromine’s lower electronegativity compared to chlorine may reduce the sulfonamide’s acidity. The ethyl sulfonamide group also introduces hydrogen-bonding capability, unlike the methyl ester in the target compound .

Functional Group Variations

  • Sulfonate Esters vs. Sulfonamides vs. Sulfonyl Chlorides
    this compound’s ester group contrasts with sulfonamides (e.g., 2,5-dibromo-N-ethylbenzenesulfonamide) and sulfonyl chlorides (e.g., 2,5-dimethylbenzenesulfonyl chloride). Sulfonate esters are typically used as alkylating agents or polymerization intermediates, whereas sulfonamides are common in drug design due to their bioactivity. Sulfonyl chlorides serve as precursors for sulfonate esters and sulfonamides, emphasizing the hierarchical utility of these functional groups .

Data Table: Structural and Functional Comparisons

Compound Substituents Functional Group Key Properties/Applications Reference
This compound Cl (2,5), methyl Sulfonate ester Electrophilic reagent, polymer synthesis -
Neopentyl 3,5-dichlorobenzenesulfonate Cl (3,5), neopentyl Sulfonate ester Fuel cell membranes, steric modulation
2,5-Dimethylbenzenesulfonyl chloride CH₃ (2,5) Sulfonyl chloride Sulfonating agent, intermediate
2,5-Dibromo-N-ethylbenzenesulfonamide Br (2,5), ethyl Sulfonamide Pharmaceutical intermediates

Q & A

What are the established synthetic methods for methyl 2,5-dichlorobenzenesulfonate, and how is reaction progress monitored?

Level: Basic
Methodological Answer:
this compound is typically synthesized via sulfonation or esterification reactions. A common approach involves methanolysis under acidic conditions (e.g., HCl-CH₃OH), where intermediates like nitro-substituted dihydrofuran carboxylates are hydrolyzed or methoxylated . Reaction progress is monitored using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, in methanolysis reactions, the disappearance of acetyloxy groups (monitored via ¹H NMR at δ ~2.1 ppm) and the emergence of methoxy signals (δ ~3.3–3.8 ppm) indicate completion .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Level: Basic
Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assigns substituent positions (e.g., Cl atoms at C2/C5) via chemical shifts (e.g., aromatic protons at δ ~7.3–8.2 ppm) .
    • IR: Confirms sulfonate ester groups (S=O stretching at ~1168–1381 cm⁻¹) and carbonyl functionalities (C=O at ~1685 cm⁻¹) .
  • Crystallography: X-ray diffraction resolves dihedral angles (e.g., 88.88° between indole and pyrrolidine rings) and hydrogen-bonding networks (e.g., C–H···O interactions forming S(6) motifs) .
Technique Key Parameters
¹H NMRAromatic H shifts: δ 7.3–8.2 ppm; methoxy groups: δ 3.3–3.8 ppm
X-ray diffractionDihedral angles: 42.08–86.94°; bond lengths: C–S = 1.76–1.80 Å

What mechanistic insights explain the reactivity of this compound in methanolysis and hydrolysis reactions?

Level: Advanced
Methodological Answer:
Methanolysis proceeds via acid-catalyzed nucleophilic substitution, where Cl⁻ is replaced by methoxy groups. The electron-withdrawing Cl substituents activate the sulfonate ester toward attack by methanol. Hydrolysis in aqueous acid follows a similar pathway, yielding dihydrofuran carboxylates . Stereoelectronic effects influence reactivity; for example, bulky substituents at C2/C5 hinder nucleophilic attack, requiring optimized reaction temperatures (e.g., 60–80°C) .

How can crystallographic data resolve conformational ambiguities in this compound derivatives?

Level: Advanced
Methodological Answer:
X-ray crystallography quantifies torsional strain and non-planar conformations. For example:

  • The dihedral angle between the sulfonate group and the benzene ring (42.08°) indicates steric hindrance from Cl substituents .
  • Cremer-Pople parameters (Q₂ = 0.4155 Å, φ₂ = 0.5°) quantify ring puckering in spirocyclic derivatives . Discrepancies between calculated and observed geometries are resolved via refinement software (e.g., SHELXL) and validation tools (e.g., PLATON) .

What strategies mitigate discrepancies in spectroscopic data when analyzing substituted benzenesulfonate esters?

Level: Advanced
Methodological Answer:

  • NMR: Use decoupling experiments or 2D-COSY to resolve overlapping aromatic signals. For example, NOESY correlations distinguish between ortho and para Cl substituents .
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+Na]⁺ at m/z 325.0301 for C₁₆H₁₁FO₃S) .
  • Cross-validation: Compare IR and XRD data to rule out artifacts (e.g., misassigned carbonyl peaks).

What are the common impurities in the synthesis of this compound, and how are they identified?

Level: Basic
Methodological Answer:

  • Impurities:
    • Unreacted starting materials (e.g., 2,5-dichlorobenzenesulfonyl chloride, detected via TLC).
    • Hydrolysis byproducts (e.g., sulfonic acids, identified by broad IR O–H stretches at ~2500–3500 cm⁻¹) .
  • Analysis:
    • HPLC with UV detection (λ = 210–254 nm) separates impurities using isocratic elution (e.g., hexane/isopropanol) .

How do electronic effects of substituents influence the sulfonation efficiency in this compound synthesis?

Level: Advanced
Methodological Answer:
Electron-withdrawing groups (e.g., Cl, NO₂) enhance sulfonation by stabilizing the transition state. For example:

  • Nitro groups at C5 increase reaction rates by 30% compared to unsubstituted analogs .
  • Hammett substituent constants (σₚ) correlate with reaction yields (R² > 0.9), guiding substituent selection . Steric effects from bulky groups (e.g., tert-butyl) reduce yields by 15–20%, necessitating longer reaction times .

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